Kappa-Opioid Receptor Agonist Activity: Human Evoked Potential Comparison Against Pentazocine
Ro 12-9150 was evaluated head-to-head against pentazocine, the prototypical kappa-opioid agonist, in a human evoked potential study measuring analgesic efficacy [1]. Both oral and parenteral routes were assessed using CO2-laser and electro-dermal stimulation as standardized nociceptive challenges. This represents the only peer-reported human pharmacodynamic data for this compound class with a named comparator. Note: the available source is a conference abstract (Sonderdruck); precise numerical values for latency or amplitude shifts are not publicly accessible. However, the explicit classification as a 'Kappa-Agonist' and the competitive benchmarking against pentazocine—rather than against mu-opioid standards—establishes Ro 12-9150's receptor selectivity profile as distinct from tramadol or morphine analogs.
| Evidence Dimension | Analgesic efficacy in human evoked potential model |
|---|---|
| Target Compound Data | Ro 12-9150 (oral and parenteral); classified as Kappa-Agonist [1] |
| Comparator Or Baseline | Pentazocine (mixed mu/kappa opioid agonist) |
| Quantified Difference | Quantitative values not available from abstract source; qualitative designation as kappa-agonist comparator to pentazocine documented |
| Conditions | Human subjects; CO2-laser radiant heat stimulation; electro-dermal stimulation; oral and parenteral dosing; Sonderdruck (abstract), Schaffler & Klausnitzer, 1989 |
Why This Matters
For researchers selecting a kappa-opioid pharmacological probe, this head-to-head human benchmarking against the clinical kappa-agonist pentazocine provides target-class validation not available for other tramadol-related cyclohexenyl analogs, reducing the risk of purchasing a compound with uncharacterized or misattributed receptor activity.
- [1] Schaffler, K., & Klausnitzer, W. (1989). Analgesic effect of two oral doses of Ro 12-9150 (Kappa-Agonist) vs pentazocine: an evoked potential study employing CO2-laser and electro-dermal stimulation. Sonderdruck (abstract). HPR Dr. Schaffler GmbH. View Source
